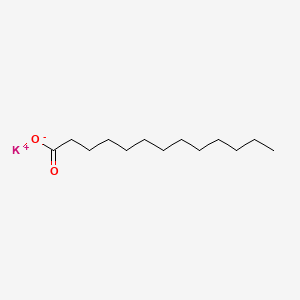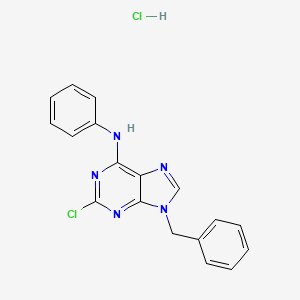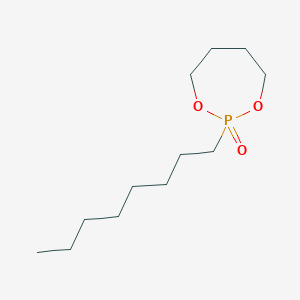
2-Octyl-1,3,2-dioxaphosphepane 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octyl-1,3,2-dioxaphosphepane 2-oxide is a phosphorus-containing heterocyclic compound It is known for its unique structural features, which include a dioxaphosphepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Octyl-1,3,2-dioxaphosphepane 2-oxide typically involves the reaction of octanol with phosphorus trichloride and ethylene glycol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{PCl}_3 + \text{C}8\text{H}{17}\text{OH} + \text{HOCH}_2\text{CH}_2\text{OH} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and purification techniques is also common to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Octyl-1,3,2-dioxaphosphepane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its corresponding phosphine.
Substitution: The dioxaphosphepane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react under mild conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Substituted dioxaphosphepane derivatives.
Aplicaciones Científicas De Investigación
2-Octyl-1,3,2-dioxaphosphepane 2-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-Octyl-1,3,2-dioxaphosphepane 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
- 2-Ethoxy-1,3,2-dioxaphospholane 2-oxide
- 2-Phenyl-1,3,2-dioxaphospholane 2-oxide
- 2-Methoxy-1,3,2-dioxaphospholane 2-oxide
Comparison: 2-Octyl-1,3,2-dioxaphosphepane 2-oxide is unique due to its octyl group, which imparts distinct physicochemical properties compared to its ethoxy, phenyl, and methoxy counterparts
Propiedades
Número CAS |
21612-58-8 |
|---|---|
Fórmula molecular |
C12H25O3P |
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
2-octyl-1,3,2λ5-dioxaphosphepane 2-oxide |
InChI |
InChI=1S/C12H25O3P/c1-2-3-4-5-6-9-12-16(13)14-10-7-8-11-15-16/h2-12H2,1H3 |
Clave InChI |
JOIKQWRLOYCGGC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCP1(=O)OCCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


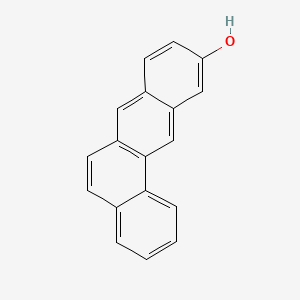
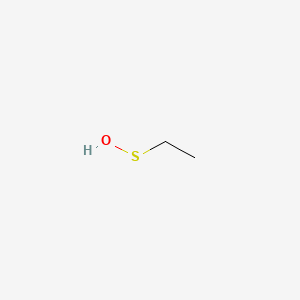


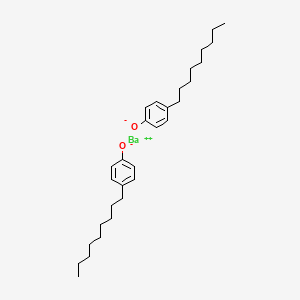
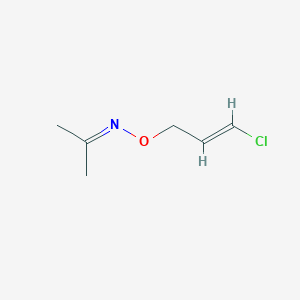
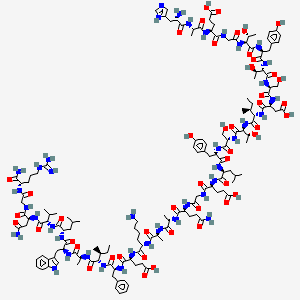
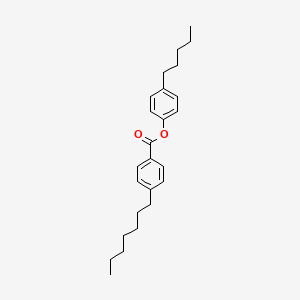
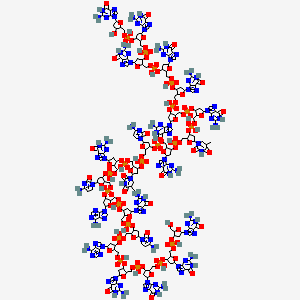


![3,5-Dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12642799.png)
